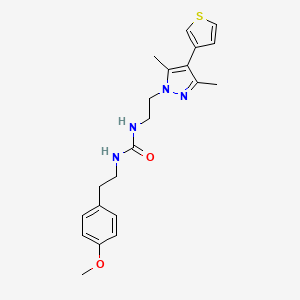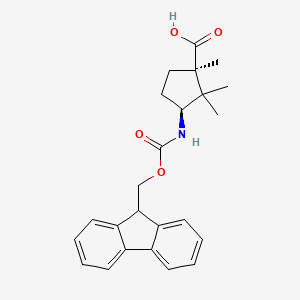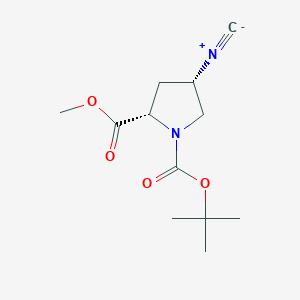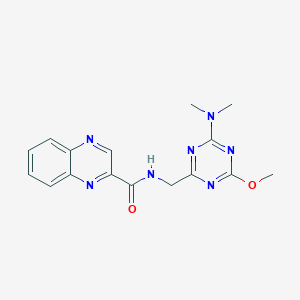![molecular formula C16H12F2N2O3S B2990522 N-(2,4-difluorophenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251618-43-5](/img/structure/B2990522.png)
N-(2,4-difluorophenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a carboxamide group (-CONH2), which is a common functional group in many pharmaceuticals. The presence of multiple fluorine atoms indicates that it is a fluorinated compound, which are often used in medicinal chemistry due to their unique properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the fluorine atoms, and the formation of the carboxamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the carboxamide group would likely have a significant impact on the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These can include properties like melting point, boiling point, solubility, and reactivity. Again, without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound is part of a broader class of chemicals involved in the synthesis of novel heterocyclic compounds, which are of significant interest due to their diverse applications. Research in this area often explores the synthesis of new pyrido and thieno derivatives due to their potential in creating materials with unique properties or as precursors for pharmaceuticals. For instance, the study of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related compounds involves complex reactions aiming to obtain new structures with specific chemical properties (Bakhite, Al‐Sehemi, & Yamada, 2005).
Applications in Material Science
Compounds with similar structures have been explored for their utility in material science, especially in the development of new polymers and materials with specific thermal, optical, or electrical properties. For example, aromatic polyamides containing specific imide units fused into the main chain have been studied for their enhanced thermal stability and solubility, which are crucial for various industrial applications (Choi & Jung, 2004).
Antimicrobial and Antifungal Activities
Research into novel heterocyclic compounds often includes the evaluation of their antimicrobial and antifungal activities. Compounds derived from similar chemical structures have been synthesized and tested for their potential as new antimicrobial and antifungal agents, indicating the importance of such structures in the development of new treatments for infections (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015).
Optoelectronic Properties
The electropolymerization of derivatives related to the given compound has been reported, with studies focusing on their potential use in optoelectronic applications. This includes the investigation of novel nitrogen analogs of existing materials for their electrochemical stability, doping level, and optical contrast, which are essential parameters for materials used in electronic displays and devices (Feng et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the p38 MAP kinase , Tumor necrosis factor , Interleukin-1 beta , and Interleukin-6 . These targets play crucial roles in the inflammatory response, making them important in the treatment of inflammatory diseases.
Mode of Action
This compound acts as a p38 MAP kinase inhibitor . It effectively inhibits LPS-stimulated TNF| [alpha]|, IL-6 and IL-1| [beta]| production . This inhibition reduces the inflammatory response, which can be beneficial in the treatment of diseases characterized by inflammation.
Biochemical Pathways
The compound affects the carotenoid biosynthesis pathway . By inhibiting this pathway, it can disrupt the production of carotenoids, which are important for plant growth and photosynthesis . This makes the compound effective as a herbicide .
Pharmacokinetics
It is known to be axenobiotic , a compound that is foreign to a living organism. As such, it may be metabolized and eliminated by the body’s detoxification systems .
Result of Action
The compound’s action results in the inhibition of key inflammatory cytokines . This can reduce inflammation and potentially alleviate symptoms in diseases characterized by inflammation. As a herbicide, it can inhibit plant growth and lead to plant death .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s efficacy as a herbicide can be influenced by factors such as soil type, weather conditions, and the specific species of plants present
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. If it has promising medicinal properties, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S/c1-2-20-11-5-6-24-14(11)13(21)12(16(20)23)15(22)19-10-4-3-8(17)7-9(10)18/h3-7,21H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFGJJHHSACEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)F)F)O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-8-(3-fluoro-4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2990439.png)
![4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2990441.png)
![4-chloro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthalenyl]benzenesulfonamide](/img/structure/B2990442.png)


![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2990447.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2990450.png)
![ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B2990451.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2990454.png)

![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2990456.png)

